m-Phenolsulfonic acid

Catalog No.
S536239
CAS No.
585-38-6
M.F
C6H6O4S
M. Wt
174.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Phenolsulfonic acid

CAS Number

585-38-6

Product Name

m-Phenolsulfonic acid

IUPAC Name

3-hydroxybenzenesulfonic acid

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

InChI

InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10)

InChI Key

ZCLXQTGLKVQKFD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)O

Solubility

Soluble in DMSO

Synonyms

m-Phenolsulfonic acid

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)O

Description

The exact mass of the compound m-Phenolsulfonic acid is 173.9987 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508884. It belongs to the ontological category of arenesulfonic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Catalyst for Continuous-Flow Esterification

Nrf2 Inhibitor

Leather Tanning

HPLC Column Separation

Antioxidant and Antimicrobial Agent

Industrial Synthesis

m-Phenolsulfonic acid, also known as 3-hydroxybenzenesulfonic acid, is an organic compound with the molecular formula C6H6O4SC_6H_6O_4S. It features a sulfonic acid group attached to the meta position of a phenolic ring. This compound is primarily recognized for its role in various chemical processes and applications, particularly in organic synthesis and as a catalyst in polymerization reactions. It is a colorless to yellow liquid that is soluble in water, making it useful in aqueous environments.

  • Skin and Eye Irritation: m-Phenolsulfonic acid can cause irritation upon contact with skin and eyes [].
  • Corrosivity: In concentrated form, it can be corrosive [].
  • Safety Precautions: Standard laboratory safety practices should be followed when handling m-phenolsulfonic acid, including wearing gloves, eye protection, and working in a fume hood [].
Due to its acidic and nucleophilic properties. Some notable reactions include:

  • Hydrolysis: Under strong alkaline conditions, m-phenolsulfonic acid can be hydrolyzed to yield phenol and sodium sulfite.
    C6H5SO3H+2NaOHC6H5OH+Na2SO3+H2OC_6H_5SO_3H+2NaOH\rightarrow C_6H_5OH+Na_2SO_3+H_2O
  • Condensation Reactions: It can react with formaldehyde to form m-phenolsulfonic acid-formaldehyde resin, which is utilized as a catalyst in various organic reactions .
  • Electro

Several methods exist for synthesizing m-phenolsulfonic acid:

  • Sulfonation of Phenol: The most common method involves the sulfonation of phenol using sulfur trioxide or oleum, where the sulfonic group is introduced at the meta position.
  • Electrophilic Substitution: This method employs electrophilic aromatic substitution techniques to selectively introduce the sulfonic group onto the aromatic ring.
  • Hydrolysis of Precursors: m-Phenolsulfonic acid can also be generated through hydrolysis of corresponding sulfonyl halides .

m-Phenolsulfonic acid has diverse applications across various industries:

  • Catalyst in Organic Synthesis: It is used as a catalyst in polymerization reactions, particularly in the production of resins and plastics .
  • Electrolytic Processes: The compound plays a critical role in electrolytic galvanizing baths used for tin plate production and the purification of crude tin .
  • Chemical Intermediate: It serves as an important intermediate in the synthesis of other chemical compounds.

Research on m-phenolsulfonic acid's interactions focuses on its behavior in different chemical environments and its role as a catalyst. Studies have shown that it can facilitate various reactions due to its acidic nature and ability to stabilize reactive intermediates. Further investigation into its interactions with other compounds could provide insights into optimizing its use in industrial applications.

m-Phenolsulfonic acid shares structural similarities with other phenolsulfonic acids, such as o-phenolsulfonic acid and p-phenolsulfonic acid. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
m-Phenolsulfonic AcidSulfo group at C-3Used extensively as a catalyst and in electrolytic processes.
o-Phenolsulfonic AcidSulfo group at C-2Primarily used as a reagent and has different reactivity patterns.
p-Phenolsulfonic AcidSulfo group at C-4Known for its strong acidity and use in dye production.

Each compound exhibits distinct properties and reactivities based on the position of the sulfo group on the phenolic ring, influencing their applications and interactions within chemical systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

173.9987

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YJU1H9LTR7

Other CAS

585-38-6

Wikipedia

3-phenolsulfonic acid

Dates

Last modified: 08-15-2023

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